2-(4-Methoxyphenyl)butanal 2-(4-Methoxyphenyl)butanal
Brand Name: Vulcanchem
CAS No.: 50838-58-9
VCID: VC4186441
InChI: InChI=1S/C11H14O2/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-9H,3H2,1-2H3
SMILES: CCC(C=O)C1=CC=C(C=C1)OC
Molecular Formula: C11H14O2
Molecular Weight: 178.231

2-(4-Methoxyphenyl)butanal

CAS No.: 50838-58-9

Cat. No.: VC4186441

Molecular Formula: C11H14O2

Molecular Weight: 178.231

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)butanal - 50838-58-9

Specification

CAS No. 50838-58-9
Molecular Formula C11H14O2
Molecular Weight 178.231
IUPAC Name 2-(4-methoxyphenyl)butanal
Standard InChI InChI=1S/C11H14O2/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h4-9H,3H2,1-2H3
Standard InChI Key GPULQHOSWTWAIQ-UHFFFAOYSA-N
SMILES CCC(C=O)C1=CC=C(C=C1)OC

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 2-(4-Methoxyphenyl)butanal is C₁₁H₁₄O₂, with a molar mass of 178.23 g/mol . Its structure comprises a four-carbon aldehyde chain (butanal) attached to a 4-methoxyphenyl ring. Key structural identifiers include:

  • SMILES: CCC(C=O)C1=CC=C(C=C1)OC

  • InChIKey: GPULQHOSWTWAIQ-UHFFFAOYSA-N .

The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron-donating effects, influencing the compound's reactivity in electrophilic substitutions and nucleophilic additions.

Spectroscopic Data

  • 13C NMR (Bruker AM-270): Peaks at δ 157.67 (carbonyl), 138.38 (aromatic carbons), and 55.90 (methoxy carbon) .

  • IR (Bruker IFS 85): Strong absorption at 1728 cm⁻¹ (C=O stretch) and 3278 cm⁻¹ (NH stretch in related hydrazine derivatives) .

Synthesis and Reactivity

Synthetic Routes

2-(4-Methoxyphenyl)butanal can be synthesized via:

  • Aldol Condensation: Reaction of 4-methoxybenzaldehyde with butyraldehyde under basic conditions.

  • Ru-Catalyzed Hydrogenation: Asymmetric hydrogenation of racemic aldehydes using Ru catalysts, as demonstrated for structurally similar compounds .

  • Oxidation of Alcohols: Oxidation of 2-(4-methoxyphenyl)butanol using Jones reagent (CrO₃/H₂SO₄) .

Key Reactions

  • Nucleophilic Addition: The aldehyde group reacts with Grignard reagents to form secondary alcohols.

  • Oxidation: Converts to 2-(4-methoxyphenyl)butanoic acid under strong oxidizing conditions .

  • Reduction: Catalytic hydrogenation yields 2-(4-methoxyphenyl)butanol .

Physical and Chemical Properties

PropertyValueReference
Boiling Point152–153 °C (15 mmHg)
Density1.046 g/mL at 25 °C
Refractive Index1.519 (n²⁰/D)
SolubilityMiscible in organic solvents

The compound exhibits limited water solubility due to its hydrophobic aromatic moiety but dissolves readily in acetone, ethanol, and dichloromethane .

Applications in Research and Industry

Pharmaceutical Intermediates

2-(4-Methoxyphenyl)butanal serves as a precursor in synthesizing:

  • Vanillylacetone Derivatives: Used in anti-inflammatory and antioxidant agents .

  • Chiral Alcohols: Via asymmetric hydrogenation for enantioselective drug synthesis .

Fragrance and Flavor Industry

Related compounds like anisylacetone (4-(4-methoxyphenyl)-2-butanone) are employed in perfumery, suggesting potential applications for 2-(4-Methoxyphenyl)butanal in aroma chemistry .

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaKey Differences
4-MethoxybenzaldehydeC₈H₈O₂Shorter chain, no branching
4-MethoxycinnamaldehydeC₁₀H₁₀O₂Conjugated double bond
AnisylacetoneC₁₁H₁₄O₂Ketone instead of aldehyde

The aldehyde functionality in 2-(4-Methoxyphenyl)butanal distinguishes it from ketone-based analogs, enabling unique reactivity in condensation reactions .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Optimizing enantioselective routes for pharmaceutical applications .

  • Green Chemistry Approaches: Developing solvent-free or bio-catalytic methods to improve sustainability .

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